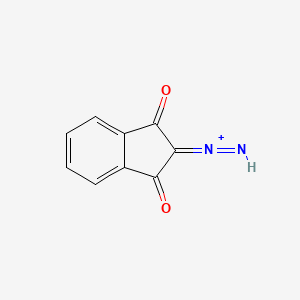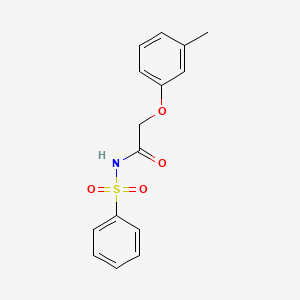![molecular formula C16H13NO4 B11707756 6-morpholino-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B11707756.png)
6-morpholino-1H,3H-benzo[de]isochromene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Morpholino-1H,3H-benzo[de]isochromene-1,3-dione is a heterocyclic compound with the molecular formula C16H13NO4 and a molecular weight of 283.28 g/mol . This compound is characterized by the presence of a morpholine ring fused to a benzo[de]isochromene-1,3-dione core structure. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-morpholino-1H,3H-benzo[de]isochromene-1,3-dione can be achieved through various organic synthesis methods. One common approach involves the reaction of 1,8-naphthalic anhydride with morpholine under controlled conditions . The reaction typically requires an inert atmosphere and is conducted at temperatures ranging from 2-8°C .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar organic reactions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
6-Morpholino-1H,3H-benzo[de]isochromene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The morpholine ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the morpholine ring .
Applications De Recherche Scientifique
6-Morpholino-1H,3H-benzo[de]isochromene-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-morpholino-1H,3H-benzo[de]isochromene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biochemical effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxy-1H,3H-benzo[de]isochromene-1,3-dione: Similar core structure but with a hydroxyl group instead of a morpholine ring.
6-Acetyl-1H,3H-benzo[de]isochromene-1,3-dione: Contains an acetyl group in place of the morpholine ring.
6-Amino-1H,3H-benzo[de]isochromene-1,3-dione: Features an amino group instead of the morpholine ring.
Uniqueness
6-Morpholino-1H,3H-benzo[de]isochromene-1,3-dione is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C16H13NO4 |
|---|---|
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
8-morpholin-4-yl-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione |
InChI |
InChI=1S/C16H13NO4/c18-15-11-3-1-2-10-13(17-6-8-20-9-7-17)5-4-12(14(10)11)16(19)21-15/h1-5H,6-9H2 |
Clé InChI |
YAFXXTOCNNZINP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)OC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-bromo-N'-[(2E)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11707694.png)
![N'~1~,N'~6~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11707695.png)
![3,5-dibromo-N-[2,5-dichloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B11707697.png)
![2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11707703.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide](/img/structure/B11707711.png)
![6-[(3,4-Dimethoxybenzoyl)amino]hexanoic acid](/img/structure/B11707715.png)

![N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11707719.png)


![N'-[(E)-(Furan-2-YL)methylidene]-3-hydroxybenzohydrazide](/img/structure/B11707725.png)
![1-{4-[3-(4-Acetylphenoxy)phenoxy]phenyl}ethan-1-one](/img/structure/B11707731.png)
